

In-Depth Technical Guide: 1-Butyl-4-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 1-Butyl-4-methylquinolin-2(1H)-one

Cat. No.: B1296215

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CAS Number: 32511-84-5

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, functionalized with a butyl group at the nitrogen atom (position 1) and a methyl group at position 4.

Property	Value
CAS Number	32511-84-5
Molecular Formula	C ₁₄ H ₁₇ NO
Molecular Weight	215.30 g/mol
IUPAC Name	1-butyl-4-methylquinolin-2(1H)-one
Appearance	Colorless liquid

**2. Synthesis and Manufacturing

The synthesis of **1-Butyl-4-methylquinolin-2(1H)-one** can be approached through established methods for quinolinone synthesis, such as the Conrad-Limpach or Knorr cyclizations, adapted

for the specific substituents. A plausible synthetic route involves the condensation of an N-butylaniline with a β -ketoester, followed by cyclization.

Alternatively, modern synthetic methodologies may offer more efficient routes. One such approach involves the thermal cyclization of an appropriate acetoacetanilide precursor. Another promising method utilizes organocatalysis, for instance, employing ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) to catalyze the intramolecular condensation of acetoacetanilides formed from anilines and ethyl acetoacetate.

Experimental Protocol: Conceptual Synthesis via Conrad-Limpach Reaction

This protocol describes a conceptual pathway for the synthesis of **1-Butyl-4-methylquinolin-2(1H)-one**.

Step 1: Synthesis of Ethyl 3-(butylamino)crotonate

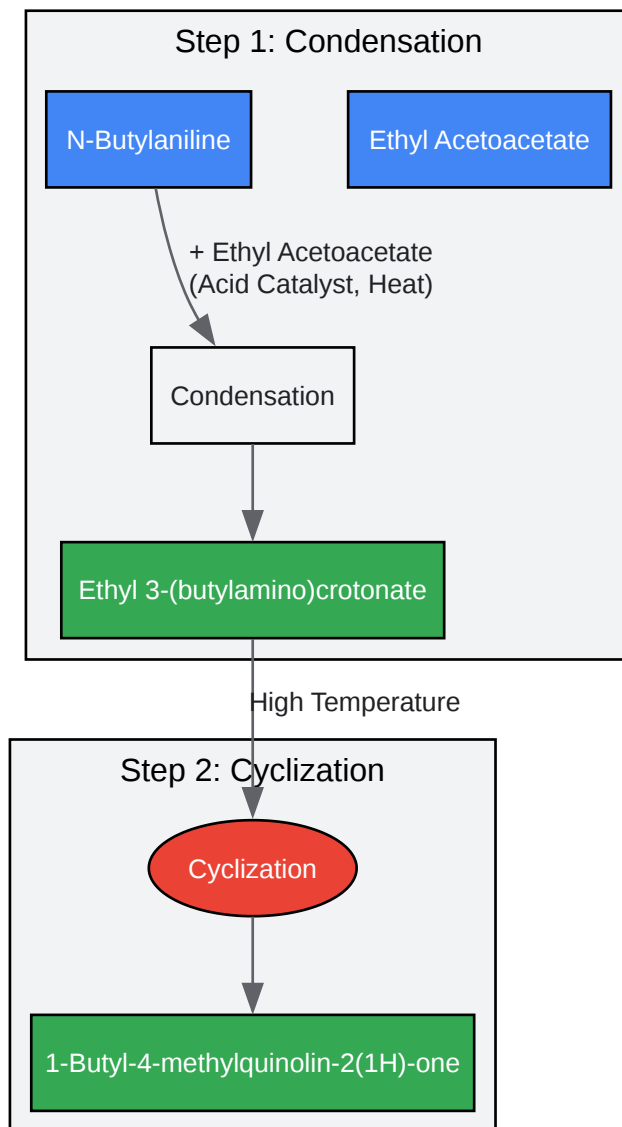
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-butylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure. The resulting crude product, ethyl 3-(butylamino)crotonate, can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to **1-Butyl-4-methylquinolin-2(1H)-one**

- In a suitable high-boiling point solvent, such as diphenyl ether, heat the purified ethyl 3-(butylamino)crotonate from Step 1.
- Maintain a high temperature (typically $>200\text{ }^{\circ}\text{C}$) to facilitate the intramolecular cyclization.

- Monitor the reaction progress by TLC.
- Once the cyclization is complete, cool the reaction mixture.
- The product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.
- Further purification can be achieved by recrystallization or column chromatography to yield pure **1-Butyl-4-methylquinolin-2(1H)-one**.

Conceptual Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one



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Caption: Synthetic pathway for **1-Butyl-4-methylquinolin-2(1H)-one**.

Spectral Data (Predicted)

While specific experimental spectra for **1-Butyl-4-methylquinolin-2(1H)-one** are not readily available in the public domain, the following are predicted characteristic signals based on its structure.

Technique	Expected Signals
¹ H NMR	Signals corresponding to the aromatic protons of the quinolinone core, a singlet for the methyl group at C4, and signals for the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups).
¹³ C NMR	Resonances for the carbonyl carbon (C2), aromatic carbons, the methyl carbon at C4, and the carbons of the N-butyl group.
IR	A strong absorption band for the C=O stretching vibration of the amide group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 215.30 g/mol .

Biological Activity and Signaling Pathways

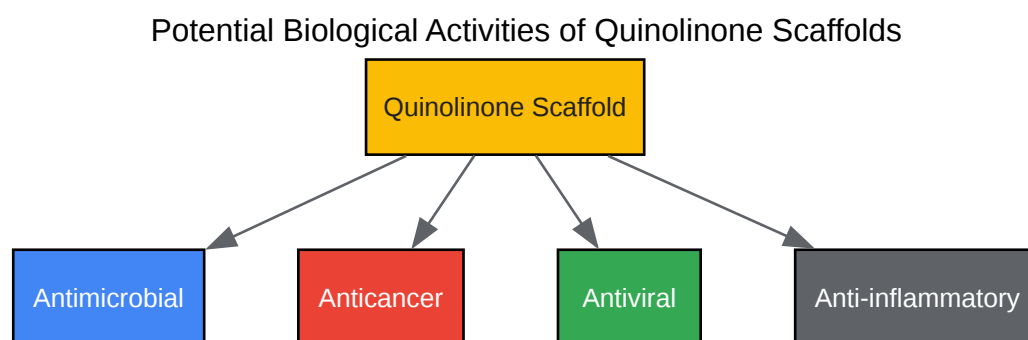
The biological activities of **1-Butyl-4-methylquinolin-2(1H)-one** have not been extensively reported in the scientific literature. However, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one are known to exhibit a wide range of pharmacological activities, including:

- **Antimicrobial Activity:** Many quinolone and fluoroquinolone antibiotics, which are structurally related to quinolinones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
- **Anticancer Activity:** Certain quinolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the

inhibition of kinases or interaction with DNA.

- **Antiviral Activity:** Some quinoline derivatives have been investigated for their potential as antiviral agents.
- **Anti-inflammatory Activity:** A number of quinoline and quinolinone compounds have shown anti-inflammatory properties.

Given the structural features of **1-Butyl-4-methylquinolin-2(1H)-one**, it is plausible that it may exhibit some of these biological activities. Further research is required to elucidate its specific pharmacological profile and any potential involvement in cellular signaling pathways.



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Caption: Potential biological activities of the quinolinone scaffold.

Conclusion

1-Butyl-4-methylquinolin-2(1H)-one is a quinolinone derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its synthesis can be achieved through established chemical routes. The broader class of quinolinones exhibits significant biological activities, suggesting that **1-Butyl-4-methylquinolin-2(1H)-one** may also possess interesting pharmacological properties that warrant future study. This technical guide provides a

foundational understanding of this compound for researchers and scientists interested in exploring its potential applications.

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